molecular formula C17H23NO5 B13712537 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

Cat. No.: B13712537
M. Wt: 321.4 g/mol
InChI Key: JAADVGLJOVYOBT-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a synthetic organic compound that features a Boc-protected amino group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The protected amino group and benzofuran moiety are coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Similar structure but with a phenyl group instead of a benzofuran moiety.

    4-(2,3-dihydro-6-benzofuranyl)butyric Acid: Lacks the Boc-protected amino group.

Uniqueness

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is unique due to the combination of the Boc-protected amino group and the benzofuran moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-6-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(10-15(19)20)8-11-4-5-12-6-7-22-14(12)9-11/h4-5,9,13H,6-8,10H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

JAADVGLJOVYOBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(CCO2)C=C1)CC(=O)O

Origin of Product

United States

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